![molecular formula C16H18FN3O2 B2673320 4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-10-2](/img/structure/B2673320.png)

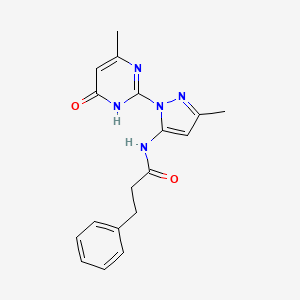

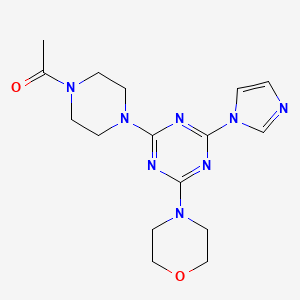

4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidine-2,4-diones . Pyrimidine-2,4-diones are characterized by a pyrimidine ring substituted with two carbonyl groups . They are known to be involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of a novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 has been reported . The synthesis involves the reaction of sodium nitrite with 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1 H-pyrano[2,3-d]pyrimidine-6-carbonitrile in a mixture of HCl and acetic acid .

Aplicaciones Científicas De Investigación

Inhibitory Activity

The chemical compound under investigation has been explored for its inhibitory activity, particularly as a human neutrophil elastase (HNE) inhibitor. This application is significant in the treatment of diseases or conditions involving HNE activity, suggesting potential therapeutic uses in conditions such as inflammation and pulmonary diseases. The efficacy of this compound, among others, was tested through fluorescent peptide substrate assays, indicating its potential for topical pulmonary application via inhalation Annotated Patent Selections, 2009.

Structural Investigation

Structural investigations of related pyrrolopyrimidine derivatives have provided insights into their chemical behavior and interactions. For example, X-ray crystal structure determinations of closely related compounds showed the formation of centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds Wolska & Herold, 2000.

Propiedades

IUPAC Name |

4-(3-fluorophenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-9(2)7-20-8-12-13(15(20)21)14(19-16(22)18-12)10-4-3-5-11(17)6-10/h3-6,9,14H,7-8H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOULVAMBFDLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one](/img/structure/B2673239.png)

![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2673243.png)

![1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2673244.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2673248.png)

![4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2673252.png)

![1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2673256.png)

![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)